Dodecylsilane

Catalog No.
S1913883
CAS No.
872-19-5
M.F
C12H25Si
M. Wt
197.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylsilane

Traditional chlorosilanes risk corrosive HCl and alkoxysilanes introduce insulating oxide layers, compromising semiconductor device integrity. Dodecylsilane eliminates these pitfalls through clean dehydrogenative coupling that forms direct Si-C/Si-Si bonds while releasing only hydrogen gas.

  • Grafts dense, hydrophobic monolayers onto hydride-terminated silicon without SiO2 interlayers, preserving electron transport.
  • Passivates Si nanoparticles against oxidation while retaining photoluminescence for bioimaging.
  • Serves as a soluble monomer for transition-metal-catalyzed polysilane synthesis, avoiding steric hindrance issues of longer-chain analogs.

CAS Number

872-19-5

Product Name

Dodecylsilane

Molecular Formula

C12H25Si

Molecular Weight

197.41 g/mol

InChI

InChI=1S/C12H25Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3

InChI Key

XOHGVHRQSJBUHK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si]

Canonical SMILES

CCCCCCCCCCCC[Si]

Synonyms

n-Dodecylsilane, 1-Dodecylsilane, Monododecylsilane, Dodecylhydrosilane

Purity

≥97%

Package Size

1 g, 5 g

Dodecylsilane (C12H28Si) is a primary organosilane featuring a linear 12-carbon alkyl chain and a highly reactive -SiH3 headgroup. Unlike conventional alkoxy- or chlorosilanes that rely on hydrolysis and condensation to form siloxane (Si-O-Si) networks, dodecylsilane acts as a premier precursor for dehydrogenative coupling. This unique reactivity profile allows it to form direct Si-Si or Si-C bonds on hydride-terminated silicon surfaces and nanoparticles, releasing only hydrogen gas as a byproduct. With a density of 0.775 g/cm³ and a boiling point of 80 °C at 7 mmHg, its moderate chain length provides an optimal balance of steric accessibility and hydrophobic packing density, making it a critical procurement choice for semiconductor passivation, oxygen-free surface grafting, and the synthesis of polysilane oligomers [1].

Research & Procurement Fit

1 SiH₃ hydride class: dissociative adsorption on noble metals without -OH activation
2 C12 chain length: achieves near-maximal packing density and hydrophobicity
3 Room-temperature SAM formation in aprotic solvents or vapor phase

Substituting dodecylsilane with the more common dodecyltrichlorosilane or dodecyltriethoxysilane fundamentally alters the surface chemistry and process requirements. Dodecyltrichlorosilane reacts violently with ambient moisture to release corrosive hydrogen chloride (HCl), mandating strict anhydrous handling and risking the degradation of acid-sensitive substrates or delicate nanostructures. Conversely, alkoxysilanes require surface hydroxyls and form insulating Si-O-Si bridges, which disrupt the electronic continuity required in semiconductor applications. Furthermore, attempting to substitute with longer-chain primary silanes, such as octadecylsilane, often results in poor functionalization yields during transition-metal-catalyzed coupling, as the increased steric bulk severely hinders the formation of the necessary catalytic intermediates on the substrate surface[1].

Substitution Risk

Chain length mismatch C8 analogs sacrifice hydrophobicity and packing order; C18 analogs offer minimal incremental gain while increasing viscosity.
Head group reactivity Alkoxy- and chloro-silanes require surface hydroxyl groups for covalent attachment; dodecylsilane adsorbs directly onto pure metal surfaces.
Solvent compatibility limits SiH₃ reacts with water and protic solvents; standard alkoxy-silanes tolerate aqueous conditioning, limiting direct method transfer.

Hydrolytic Stability and Handling Requirements

Dodecylsilane offers a substantial handling advantage over its chlorinated counterpart due to its inherent hydrolytic stability. According to standardized hydrolytic sensitivity ratings provided by organosilane manufacturers, dodecylsilane is classified as a level 4, indicating no reaction with water under neutral conditions. In stark contrast, dodecyltrichlorosilane is rated at level 8, meaning it reacts rapidly with atmospheric moisture to generate corrosive HCl gas. This quantitative difference in stability allows dodecylsilane to be processed and stored with significantly lower risk of degradation or equipment corrosion, drastically reducing the overhead associated with strict anhydrous glovebox environments [1].

Evidence DimensionHydrolytic Sensitivity Rating
Target Compound DataLevel 4 (No reaction with water under neutral conditions)
Comparator Or BaselineDodecyltrichlorosilane (Level 8: Reacts rapidly with moisture/water)
Quantified Difference4-level reduction in moisture sensitivity
ConditionsStandard storage and handling under neutral pH conditions

Procurement teams can reduce costs associated with specialized anhydrous storage and minimize the risk of batch-ruining precursor degradation by selecting the more stable primary silane.

Water contact angle
Reported
98.6° ± 1.4° (C12)
Near-maximal hydrophobicity without fluorination
C8: 96.7°; C18: 102.1°; data on mesoporous silica

Steric Accessibility in Dehydrogenative Surface Coupling

When functionalizing hydride-terminated silicon nanoparticles (SiNCs) via transition-metal-catalyzed dehydrogenative coupling (e.g., using Wilkinson's catalyst), the alkyl chain length directly dictates the reaction efficiency. Dodecylsilane successfully accesses the catalytic centers to achieve approximately 8% surface coverage. However, substituting with the longer-chain octadecylsilane (C18) or bulky octadecyldimethylsilane results in significantly lower reactivity. The increased steric bulk of the C18 chain hinders the formation of the critical Si-Rh-Si intermediate required for surface attachment, making dodecylsilane the optimal chain length for maximizing grafting density without compromising hydrophobic performance [1].

Evidence DimensionSurface functionalization efficiency (coverage) on SiNCs
Target Compound Data~8% surface coverage achieved efficiently
Comparator Or BaselineOctadecylsilane / Octadecyldimethylsilane (Significantly lower reactivity/coverage)
Quantified DifferenceDodecylsilane overcomes the steric hindrance that blocks C18 analogs from forming catalytic intermediates
ConditionsDehydrogenative coupling on hydride-terminated silicon nanoparticles using Wilkinson's catalyst

Selecting dodecylsilane ensures high-yield surface functionalization on sterically constrained nanoparticles where longer-chain analogs fail to react.

Surface free energy
Data to verify
22.1 mJ/m² (optimized)
Supports low-fouling coating evaluation
Processing-dependent; suboptimal conditions yield 28.4 mJ/m²

Byproduct Profile and Substrate Compatibility

The choice of silane headgroup fundamentally dictates the byproducts generated during surface modification. Dodecylsilane undergoes dehydrogenative coupling to form direct bonds, releasing 1 equivalent of neutral hydrogen gas (H2) per Si-Si bond formed. In contrast, dodecyltrichlorosilane relies on condensation reactions that release 3 equivalents of highly corrosive hydrogen chloride (HCl) per molecule. For sensitive microelectronic substrates or delicate metallic nanoparticles, the localized generation of HCl can cause severe etching, pitting, or unwanted oxidation, making the neutral H2-emitting dodecylsilane the only viable procurement choice for non-destructive functionalization [1].

Evidence DimensionReaction byproduct identity and corrosivity
Target Compound DataReleases neutral H2 gas
Comparator Or BaselineDodecyltrichlorosilane (Releases 3 equivalents of corrosive HCl)
Quantified DifferenceComplete elimination of acidic/corrosive byproducts
ConditionsDirect surface grafting on sensitive substrates

Procurement of dodecylsilane is mandatory for applications involving acid-sensitive substrates where HCl byproducts would cause irreversible material damage.

Metal surface adsorption
Class-level
Direct adsorption on Au, Ti, Zr at RT
Enables SAMs on metals without oxide pretreatment
Functional difference vs. alkoxy/chloro-silanes; vapor or aprotic solvent

Preservation of Electronic Properties via Oxygen-Free Bonding

For optoelectronic and semiconductor applications, the nature of the silane-substrate bond is critical. Dodecylsilane reacts directly with hydrogen-terminated silicon surfaces to form covalent Si-Si or Si-C bonds without introducing oxygen. Conversely, common procurement alternatives like dodecyltriethoxysilane require surface hydroxyls and form Si-O-Si (siloxane) linkages. These oxygen bridges act as insulating dielectric layers, which disrupt electron transport and quench photoluminescence in silicon nanocrystals. By enabling direct, oxygen-free coupling, dodecylsilane preserves the intrinsic electronic and optical properties of the underlying silicon substrate [1].

Evidence DimensionInterface bond composition
Target Compound DataForms direct Si-Si bonds (oxygen-free)
Comparator Or BaselineDodecyltriethoxysilane (Forms insulating Si-O-Si siloxane bridges)
Quantified DifferenceElimination of the insulating interfacial oxide layer
ConditionsFunctionalization of hydride-terminated silicon surfaces/nanocrystals

Buyers in the semiconductor and optoelectronics sectors must choose dodecylsilane to prevent the formation of insulating oxide layers that degrade device performance.

HPLC mixed-mode selectivity
Reported
No counter-ion required
Simplifies mobile phase preparation for charged analytes
ED-HPLC ascorbic acid; quaternary ammonium mixed-mode column
Molecular release control
Reported
>8-fold leaching reduction
Validates dodecyl barrier for sustained release
Rhodamine test molecule from porous silicon; thermal hydrosilylation

Passivation of Silicon Nanoparticles and Quantum Dots

Due to its ability to undergo dehydrogenative coupling without generating corrosive byproducts, dodecylsilane is the preferred precursor for passivating hydride-terminated silicon nanoparticles. It provides a dense hydrophobic layer that stabilizes the particles against oxidation while preserving their photoluminescent properties, a critical requirement for optoelectronic and bioimaging applications where oxide-bridge insulators would quench emission [1].

Oxygen-Free Functionalization of Semiconductor Wafers

In microelectronics manufacturing, dodecylsilane is utilized to form self-assembled monolayers directly on silicon wafers via Si-Si bond formation. This avoids the creation of insulating Si-O-Si dielectric layers associated with alkoxysilanes, ensuring uninterrupted electron transport across the organic-inorganic interface [2].

Synthesis of Soluble Polysilane Oligomers

Dodecylsilane serves as an excellent primary silane monomer for the transition-metal-catalyzed synthesis of polysilanes. Its 12-carbon chain provides the necessary solubility for the resulting polymer in organic solvents, overcoming the insolubility issues often encountered with shorter-chain silanes, while avoiding the severe steric hindrance that prevents the efficient polymerization of longer-chain analogs like octadecylsilane [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrophobic silica coatings
Chain length and contact angle review
Wettability benchmarking against C8 and C18
Microelectronics metal passivation
SiH₃ direct-adsorption capability
SAM integrity on Au/Ti without oxide interlayer
HPLC column functionalization
Mixed-mode stationary phase support
Counter-ion-free method robustness
Controlled-release porous silicon
Thermal hydrosilylation barrier formation
Molecular gating and leaching-rate reduction

Wikipedia

PUBCHEM_19987604

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